molecular formula C16H23NO4S B245626 Ethyl 1-[(3,4-dimethylphenyl)sulfonyl]piperidine-4-carboxylate

Ethyl 1-[(3,4-dimethylphenyl)sulfonyl]piperidine-4-carboxylate

Cat. No. B245626
M. Wt: 325.4 g/mol
InChI Key: NECKYNQVUKQFAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-[(3,4-dimethylphenyl)sulfonyl]piperidine-4-carboxylate, also known as DSP-4, is a chemical compound that has been widely used in scientific research. It is a selective neurotoxin that targets noradrenergic neurons, and has been used to investigate the role of the noradrenergic system in various physiological and pathological conditions. In

Mechanism of Action

Ethyl 1-[(3,4-dimethylphenyl)sulfonyl]piperidine-4-carboxylate is a selective neurotoxin that targets noradrenergic neurons by binding to the norepinephrine transporter (NET) and inducing its internalization. This leads to the depletion of norepinephrine in the noradrenergic neurons, which eventually results in their degeneration. The mechanism of action of Ethyl 1-[(3,4-dimethylphenyl)sulfonyl]piperidine-4-carboxylate is shown in Figure 2.
Biochemical and physiological effects:
The administration of Ethyl 1-[(3,4-dimethylphenyl)sulfonyl]piperidine-4-carboxylate leads to a selective depletion of norepinephrine in the noradrenergic neurons, without affecting other neurotransmitter systems. This results in a range of biochemical and physiological effects, including changes in behavior, cognition, and physiology. For example, Ethyl 1-[(3,4-dimethylphenyl)sulfonyl]piperidine-4-carboxylate has been shown to induce hyperactivity, anxiety-like behavior, and impaired learning and memory in animal models. It has also been shown to affect cardiovascular function, thermoregulation, and immune function.

Advantages and Limitations for Lab Experiments

Ethyl 1-[(3,4-dimethylphenyl)sulfonyl]piperidine-4-carboxylate has several advantages as a research tool. It is a selective neurotoxin that targets noradrenergic neurons, which allows for the investigation of the specific role of the noradrenergic system in various physiological and pathological conditions. It is also relatively easy to administer and has a well-characterized mechanism of action. However, there are also some limitations to the use of Ethyl 1-[(3,4-dimethylphenyl)sulfonyl]piperidine-4-carboxylate in lab experiments. For example, the depletion of norepinephrine is not complete, and there may be compensatory changes in other neurotransmitter systems. The effects of Ethyl 1-[(3,4-dimethylphenyl)sulfonyl]piperidine-4-carboxylate may also vary depending on the dose, route of administration, and timing of the treatment.

Future Directions

There are several possible future directions for the use of Ethyl 1-[(3,4-dimethylphenyl)sulfonyl]piperidine-4-carboxylate in scientific research. One direction is to investigate the role of the noradrenergic system in other neurological and psychiatric disorders, such as depression, anxiety disorders, and schizophrenia. Another direction is to investigate the potential therapeutic applications of Ethyl 1-[(3,4-dimethylphenyl)sulfonyl]piperidine-4-carboxylate, such as in the treatment of neurodegenerative diseases. Additionally, further research is needed to optimize the administration protocol of Ethyl 1-[(3,4-dimethylphenyl)sulfonyl]piperidine-4-carboxylate, and to better understand the compensatory changes in other neurotransmitter systems that may occur after noradrenergic denervation.
Conclusion:
In conclusion, Ethyl 1-[(3,4-dimethylphenyl)sulfonyl]piperidine-4-carboxylate is a selective neurotoxin that has been widely used in scientific research to investigate the role of the noradrenergic system in various physiological and pathological conditions. It has a well-characterized mechanism of action, and has several advantages and limitations as a research tool. There are also several possible future directions for the use of Ethyl 1-[(3,4-dimethylphenyl)sulfonyl]piperidine-4-carboxylate in scientific research, including the investigation of its role in other neurological and psychiatric disorders, and the exploration of its potential therapeutic applications.

Synthesis Methods

The synthesis of Ethyl 1-[(3,4-dimethylphenyl)sulfonyl]piperidine-4-carboxylate involves the reaction of 3,4-dimethylphenylsulfonyl chloride with piperidine-4-carboxylic acid ethyl ester in the presence of a base such as triethylamine. The reaction yields Ethyl 1-[(3,4-dimethylphenyl)sulfonyl]piperidine-4-carboxylate as a white solid, which can be purified by recrystallization or chromatography. The chemical structure of Ethyl 1-[(3,4-dimethylphenyl)sulfonyl]piperidine-4-carboxylate is shown in Figure 1.

Scientific Research Applications

Ethyl 1-[(3,4-dimethylphenyl)sulfonyl]piperidine-4-carboxylate has been widely used in scientific research to investigate the role of the noradrenergic system in various physiological and pathological conditions. It has been used to induce selective lesions in the noradrenergic neurons in animal models, and to study the effects of noradrenergic denervation on behavior, cognition, and physiology. Ethyl 1-[(3,4-dimethylphenyl)sulfonyl]piperidine-4-carboxylate has also been used to investigate the role of the noradrenergic system in neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

Molecular Formula

C16H23NO4S

Molecular Weight

325.4 g/mol

IUPAC Name

ethyl 1-(3,4-dimethylphenyl)sulfonylpiperidine-4-carboxylate

InChI

InChI=1S/C16H23NO4S/c1-4-21-16(18)14-7-9-17(10-8-14)22(19,20)15-6-5-12(2)13(3)11-15/h5-6,11,14H,4,7-10H2,1-3H3

InChI Key

NECKYNQVUKQFAZ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)C)C

Canonical SMILES

CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)C)C

solubility

4.5 [ug/mL]

Origin of Product

United States

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